Fmoc-Inp-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-9-11-22(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYOOHSQOIDDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371400 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148928-15-8 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Unnatural Amino Acids in Peptide Science
The foundation of proteins and peptides consists of a set of 20 standard, proteinogenic amino acids. However, the field of peptide science has been revolutionized by the introduction of unnatural amino acids (UAAs)—those that are not naturally encoded in the genetic code. biosyn.comnih.gov These synthetically created or naturally occurring non-proteinogenic amino acids are powerful tools in modern drug discovery. sigmaaldrich.comcpcscientific.com
The incorporation of UAAs into peptide chains allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess enhanced properties. sigmaaldrich.com Key advantages of using UAAs include:
Enhanced Stability : Peptides composed solely of natural amino acids are often susceptible to rapid degradation by enzymes (proteases) in the body. The inclusion of UAAs can make peptides more resistant to this enzymatic breakdown, increasing their in vivo half-life. biosyn.comcpcscientific.com
Improved Potency and Selectivity : By introducing novel side chains and conformational constraints, UAAs can alter the three-dimensional structure of a peptide. sigmaaldrich.com This modification can lead to stronger and more selective binding to biological targets, such as receptors or enzymes, thereby enhancing the peptide's therapeutic effect and reducing off-target interactions. biosyn.com
Novel Functionalities : UAAs can introduce new chemical functionalities into peptides, enabling applications such as fluorescent labeling for imaging, the creation of antibody-drug conjugates, or the development of probes to study biological processes. nih.govnbinno.com
Fmoc-Inp-OH is an example of such a building block, providing a non-standard, cyclic scaffold that can be integrated into peptide structures to confer specific conformational properties. chemimpex.com
Evolution of Fmoc Chemistry in Solid Phase Peptide Synthesis
The chemical synthesis of peptides was historically a complex, solution-based process. A major breakthrough came with the development of Solid-Phase Peptide Synthesis (SPPS) by R. B. Merrifield in the 1960s. lgcstandards.com In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble resin support, which simplifies the purification process by allowing reagents and by-products to be washed away at each stage. lgcstandards.comcreative-peptides.com
The success of SPPS relies on the use of temporary protecting groups for the Nα-amino group of the incoming amino acid to prevent unwanted reactions. researchgate.net Early SPPS predominantly used the tert-butyloxycarbonyl (Boc) protecting group, which requires harsh acidic conditions for its removal. nih.gov A significant advancement came in the late 1970s with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Eric Atherton and Bob Sheppard. lgcstandards.comresearchgate.net
Fmoc chemistry offered a milder, orthogonal approach. nih.gov The key features of the Fmoc strategy are:
Base-Labile Deprotection : The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lgcstandards.comamericanpeptidesociety.org
Reduced Side Reactions : The gentle deprotection conditions minimize side reactions and are compatible with sensitive amino acid residues and modifications, such as phosphorylation and glycosylation, which might not be stable under the harsh acidic conditions of Boc chemistry. nih.govnih.gov
Widespread Adoption : Due to its mild conditions, efficiency, and suitability for automation, Fmoc-based SPPS has become the predominant method for peptide synthesis in both academic research and industrial production. americanpeptidesociety.orgnih.gov
The compound Fmoc-Inp-OH is designed specifically for use in this modern synthesis strategy, where the Fmoc group provides temporary protection of the piperidine's nitrogen atom. chemimpex.com
Structural Context of Piperidine Based Scaffolds in Drug Discovery
Stereoselective Synthesis of Fmoc-Isonipecotic Acid Stereoisomers
The synthesis of enantiomerically pure forms of Fmoc-isonipecotic acid is crucial for its application in chiral drug design and stereospecific molecular recognition. While isonipecotic acid itself is achiral, substitution on the piperidine ring can introduce chirality, necessitating stereoselective synthetic strategies. Methodologies to obtain chiral derivatives of isonipecotic acid that can subsequently be protected with an Fmoc group often involve either chiral resolution of racemic mixtures or asymmetric synthesis.
Chiral Resolution: A common approach involves the preparation of a racemic mixture of a suitable isonipecotic acid derivative, followed by separation of the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid. Subsequent crystallization allows for the isolation of one diastereomer, from which the desired enantiomer of the isonipecotic acid derivative can be liberated and then protected with the Fmoc group. High-performance liquid chromatography (HPLC) using chiral stationary phases is another powerful technique for the analytical and preparative separation of enantiomers of Fmoc-protected amino acids and their derivatives.
Asymmetric Synthesis: More advanced strategies focus on the direct asymmetric synthesis of chiral isonipecotic acid precursors. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric hydrogenation of a prochiral pyridinium (B92312) precursor or stereoselective conjugate addition to a suitable acceptor can establish the desired stereocenters on the piperidine ring. Enzymatic kinetic resolution has also emerged as a powerful tool, where an enzyme selectively acylates one enantiomer of a piperidine derivative, allowing for the separation of the two enantiomers. nih.gov
| Method | Description | Key Features |
| Chiral Resolution | Separation of a racemic mixture of isonipecotic acid derivatives using chiral resolving agents or chiral HPLC. | Applicable to a wide range of derivatives; relies on efficient separation techniques. |
| Asymmetric Synthesis | Direct synthesis of enantiomerically enriched isonipecotic acid precursors using chiral catalysts or auxiliaries. | Offers high stereocontrol; can be more efficient for large-scale synthesis. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | High enantioselectivity; operates under mild conditions. nih.gov |
Advanced Synthetic Routes for Fmoc-Isonipecotic Acid Analogues
The versatility of the isonipecotic acid scaffold has driven the development of advanced synthetic routes to a wide array of Fmoc-protected analogues. These analogues, featuring substitutions on the piperidine ring, offer chemists the ability to fine-tune the steric and electronic properties of the resulting molecules.
One notable example is the synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic acid. This α,α-disubstituted amino acid analogue provides a conformationally constrained building block for peptide synthesis. The synthesis of such analogues often involves multi-step sequences starting from readily available materials. Key transformations may include the introduction of functional groups onto the piperidine ring, followed by the installation of the Fmoc protecting group.
Advanced synthetic strategies for generating diversity in Fmoc-isonipecotic acid analogues include:
Multi-component Reactions: These reactions allow for the rapid assembly of complex piperidine structures from simple starting materials in a single step.
Ring-Closing Metathesis: This powerful carbon-carbon bond-forming reaction can be employed to construct the piperidine ring with control over substitution patterns.
Functionalization of the Piperidine Ring: A variety of chemical transformations can be used to introduce substituents at different positions of the isonipecotic acid core, leading to a diverse range of analogues.
The development of these synthetic routes provides access to a rich chemical space of Fmoc-isonipecotic acid analogues, enabling the exploration of structure-activity relationships in drug discovery programs.
Integration of Fmoc-Isonipecotic Acid into Complex Molecular Architectures
The true utility of this compound and its analogues lies in their incorporation into larger, more complex molecules, particularly in the realm of peptidomimetics and therapeutic agents. The Fmoc group is readily cleaved under mild basic conditions, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols. creative-peptides.com This allows for the seamless integration of the isonipecotic acid scaffold into peptide chains, where it can act as a rigid spacer, a turn mimic, or introduce conformational constraints.
A significant application of this compound is demonstrated in the synthesis of a functionally biased ghrelin receptor agonist. peptide.com The ghrelin receptor is a G protein-coupled receptor that plays a crucial role in regulating appetite and metabolism. The incorporation of the isonipecotic acid moiety into the agonist structure was likely instrumental in achieving the desired pharmacological profile, highlighting the importance of this building block in designing molecules with specific biological activities.
The integration of Fmoc-isonipecotic acid into complex architectures often involves the following steps:
Activation of the Carboxylic Acid: The carboxylic acid of this compound is activated using standard peptide coupling reagents.
Coupling to an Amine: The activated this compound is then coupled to the free amino group of a growing peptide chain on a solid support or in solution.
Fmoc Deprotection: The Fmoc group is removed to expose the secondary amine of the isonipecotic acid moiety, allowing for further chain elongation.
Advanced this compound-Based Building Blocks for SPPS
The strategic use of Fmoc-Isonipecotic Acid in SPPS allows for the introduction of specific structural modifications that can significantly enhance the utility of synthetic peptides. As an N-protected derivative of isonipecotic acid (piperidine-4-carboxylic acid), this compound provides a rigid cyclic scaffold that can alter the local conformation of a peptide chain. This capability is crucial for designing peptides with improved resistance to enzymatic degradation, enhanced receptor binding, or specific secondary structures, such as beta-turns enamine.netnih.gov. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group ensures compatibility with standard Fmoc-based SPPS protocols, allowing for its efficient coupling and deprotection during synthesis chemimpex.comgoogle.comgoogleapis.com.
Synthesis of Modified Peptide Derivatives
Fmoc-Isonipecotic Acid is instrumental in the synthesis of a diverse range of modified peptide derivatives, expanding the repertoire of accessible peptide structures. Its application is evident in the creation of macrocyclic peptides, where the isonipecotic acid moiety can contribute to the structural integrity and stability of the cyclic framework nih.gov. Research has indicated that the incorporation of isonipecotic acid into macrocycles may influence pharmacokinetic properties, such as passive membrane permeability nih.gov.
Furthermore, this compound has been employed in the synthesis of peptide amides and dimers, enabling the construction of novel peptide architectures with potentially altered biological functions and improved stability google.com. The development of therapeutic peptides, such as certain GLP-1 analogues, has also utilized Fmoc-isonipecotic acid. This application highlights its role in creating complex peptide therapeutics designed for extended half-lives and enhanced potency, by introducing specific structural modifications that optimize their pharmacological profiles google.comgoogleapis.com. The ability to integrate this non-canonical amino acid allows for precise tuning of peptide properties, including resistance to proteolysis and improved target engagement, through the introduction of specific structural constraints or functional elements into the peptide chain enamine.netnih.gov. For example, isonipecotic acid has been explored in peptide stapling strategies, which aim to stabilize α-helical conformations, making them potent inhibitors of protein-protein interactions nih.gov.
Applications of Fmoc-Isonipecotic Acid in Peptide Synthesis
| Application Area | Peptide Modification Type | Key Impact/Purpose |
| Peptide Conformation Modulation | Incorporation into peptide backbone | Introduces conformational rigidity, influences peptide folding, and mimics effects of proline/pseudoproline residues. |
| Macrocyclic Peptide Synthesis | Ring formation | Contributes to the structural integrity and stability of macrocyclic peptide frameworks. |
| Peptide Stapling | Cross-linking | Stabilizes α-helical conformations, enhancing potential as inhibitors of protein-protein interactions. |
| Modified Peptide Therapeutics | Specific analogues (e.g., GLP-1) | Enhances pharmacokinetic properties (e.g., half-life, permeability) and potency of therapeutic peptides. |
| Peptide Amides and Dimers | Structural modification | Facilitates the creation of novel peptide architectures with altered biological functions. |
| SPPS Methodology Development | Side-chain anchoring | Used in novel linker strategies for specific amino acid attachment to solid supports during SPPS. |
Listed Compounds
Fmoc-Isonipecotic Acid (this compound)
Isonipecotic acid (Ipa)
Boc-isonipecotic acid
Pseudoproline dipeptides
Fmoc-Lys(Me)2-OH·HCl
Fmoc-Lys(Me)3-OH
Fmoc-Ala-Ser[Psi(Me,Me)Pro]-OH
Fmoc-Ala-Thr[Psi(Me,Me)Pro]-OH
Fmoc-Phe(pNH(2))-OAllyl
Macrocyclic peptides
Peptide amides
Peptide dimers
GLP-1 analogues
Nipecotic acid
Azetidine-3-carboxylic acid (3Aze)
Dehydro-alanine (ΔAla)
Role of Fmoc Isonipecotic Acid in Peptidomimetic Design and Drug Discovery Research
Conformational Constraint Strategies Utilizing the Isonipecotic Acid Moiety
The incorporation of the isonipecotic acid moiety, often introduced into peptide sequences using Fmoc-Inp-OH, is a powerful strategy in peptidomimetic design to impose conformational constraints. mdpi.comnih.gov This rigidity is crucial for enhancing the biological activity and metabolic stability of peptides. By reducing the conformational flexibility, the peptide is locked into a bioactive conformation, which can lead to higher binding affinity and selectivity for its target receptor. nih.gov
Design of Cyclic Peptide Analogs and Macrocyclization
This compound is a key building block in the synthesis of cyclic peptide analogs. nih.gov The piperidine (B6355638) ring of the isonipecotic acid can be incorporated into the peptide backbone to induce specific turns, leading to the formation of macrocyclic structures. nih.govnih.gov This process, known as macrocyclization, is a widely used technique to improve the pharmacological properties of peptides. nih.govuni-kiel.de The constrained cyclic structure often results in increased receptor affinity and selectivity compared to the linear counterparts. mdpi.com
The synthesis of these cyclic peptides typically involves solid-phase peptide synthesis (SPPS), where this compound is coupled with other amino acids. researchgate.net The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom of the isonipecotic acid is crucial for the stepwise assembly of the peptide chain. researchgate.net Once the linear peptide is assembled, cyclization can be achieved through various chemical strategies, such as amide bond formation between the N- and C-termini. nih.gov
| Cyclic Peptide Design Strategy | Role of Isonipecotic Acid Moiety | Key Outcome |
| Backbone Cyclization | Induces a turn in the peptide backbone, facilitating ring closure. | Enhanced receptor binding and selectivity. |
| Side-Chain Cyclization | Can be modified to link with other side chains, forming a cyclic structure. | Increased stability and constrained conformation. |
Enhancing Proteolytic Stability and Pharmacokinetic Profiles
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to a short half-life. nih.govnih.gov The incorporation of the isonipecotic acid moiety from this compound can significantly enhance the proteolytic stability of peptides. researchgate.netnih.govqub.ac.uk The non-natural structure of the isonipecotic acid makes the adjacent peptide bonds less recognizable by proteases, thereby preventing cleavage. researchgate.net
This increased stability, coupled with the improved conformational rigidity, positively impacts the pharmacokinetic profile of the peptide. nih.govcreative-bioarray.comcreative-bioarray.com Peptides containing isonipecotic acid often exhibit longer plasma half-lives and improved bioavailability. nih.govumich.edu The constrained conformation can also influence the distribution of the peptide in the body, potentially leading to better tissue penetration and target engagement. creative-bioarray.com
| Pharmacokinetic Parameter | Impact of Isonipecotic Acid Incorporation | Reasoning |
| Proteolytic Stability | Increased | The non-natural structure hinders recognition by proteases. researchgate.net |
| Plasma Half-life | Extended | Reduced degradation leads to longer circulation time. nih.gov |
| Bioavailability | Improved | Enhanced stability and potentially improved absorption characteristics. |
This compound as a Core Scaffold in Medicinal Chemistry
This compound serves as a versatile scaffold in medicinal chemistry for the development of a wide range of therapeutic agents. chemimpex.com Its rigid piperidine ring system provides a well-defined three-dimensional structure that can be readily functionalized to interact with specific biological targets. nih.gov
Development of Novel Therapeutic Agents Targeting Specific Receptors
The isonipecotic acid structure is a known gamma-aminobutyric acid (GABA) analogue and can act as a partial agonist at GABA-A receptors. wikipedia.orgselleckchem.comambeed.com This intrinsic activity makes this compound an attractive starting point for the design of novel therapeutic agents targeting these receptors. By modifying the isonipecotic acid scaffold, medicinal chemists can develop compounds with tailored affinities and efficacies for different receptor subtypes. For example, derivatives of isonipecotic acid have been explored for their potential as anticonvulsant agents. nih.gov
Application in Neuropharmacology and Central Nervous System (CNS) Drug Design
The structural features of isonipecotic acid make it a valuable scaffold for the design of drugs targeting the central nervous system (CNS). chemimpex.comchemimpex.com The ability to cross the blood-brain barrier is a critical challenge in CNS drug design. nih.gov The physicochemical properties of the isonipecotic acid moiety can be modulated through chemical modifications to optimize brain penetration. Its inherent GABAergic activity also makes it a relevant scaffold for developing drugs for various neurological and psychiatric disorders. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
In the field of peptidomimetic design, the strategic modification of peptide structures is crucial for enhancing their therapeutic properties, such as stability, potency, and receptor selectivity. Fmoc-Isonipecotic Acid (this compound), which provides the isonipecotic acid (Inp) moiety, is a valuable building block for implementing two key medicinal chemistry strategies: bioisosteric replacement and scaffold hopping. The rigid piperidine ring of isonipecotic acid offers a unique conformational constraint that can be exploited to design peptidomimetics with improved pharmacological profiles.
Isonipecotic Acid as a Bioisosteric Replacement
Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties to retain or enhance biological activity. The isonipecotic acid residue is frequently employed as a bioisostere for proteinogenic amino acids, particularly proline, due to its constrained cyclic structure. This substitution can lead to significant improvements in metabolic stability and can modulate the conformational preferences of the peptide backbone.
A prominent example of this strategy is found in the development of analogues for the ghrelin receptor (Growth Hormone Secretagogue Receptor 1a, GHSR). Ghrelin is a peptide hormone that regulates appetite and energy homeostasis. nih.govnih.gov However, its therapeutic use is limited by poor metabolic stability. In a structure-activity relationship study aimed at developing stable ghrelin analogues for positron emission tomography (PET) imaging, researchers incorporated isonipecotic acid at the N-terminus of a ghrelin(1-8) analogue. acs.org This modification was intended to improve stability, particularly against degradation by exopeptidases, without compromising receptor affinity. nih.govacs.org
The study evaluated a series of analogues, comparing their binding affinity to the ghrelin receptor. The results demonstrated that the replacement of the N-terminal amino acid with the isonipecotic acid scaffold could be well-tolerated, maintaining the high-affinity binding required for a potent ligand. acs.org
| Compound ID | Sequence / Core Structure | Target | Binding Affinity (IC₅₀) |
| h-Ghrelin(1-28) | Endogenous Peptide | GHSR | 2.48 nM |
| Analogue 1 | Inp ¹-G-Ser(Octanoyl)-Phe-Leu-Ser-Pro-Glu-NH₂ | GHSR | 0.11 nM |
| Analogue 9 | Inp ¹-G-Ser(Octanoyl)-Phe-d-Leu -Ser-Pro-Glu-NH₂ | GHSR | 56.5 nM |
This interactive table presents data on the binding affinity of ghrelin analogues. Data sourced from a 2023 study on ghrelin analogues for PET imaging. acs.org
The Piperidine Ring as a Core Scaffold
Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule while preserving its biological activity. researchgate.net This approach is used to explore new chemical space, improve physicochemical properties, and circumvent existing patents. The piperidine-4-carboxylic acid structure provided by this compound serves as a versatile and successful scaffold in medicinal chemistry. researchgate.net Incorporating this moiety into a peptide is a way of hopping from a conventional peptide backbone to a more rigid, drug-like heterocyclic core.
The utility of the piperidine-4-carboxamide scaffold has been demonstrated in the design of inhibitors for various enzymatic targets. For instance, a 2021 study identified a novel inhibitor of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease, using a piperidine-4-carboxamide moiety as the core scaffold. nih.gov Similarly, researchers have designed potent human carbonic anhydrase (hCA) inhibitors by building upon a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold. nih.gov These examples underscore the value of the piperidine core as a foundational structure for generating diverse and potent inhibitors. The synthesis of such molecules often relies on building blocks like this compound or its derivatives to introduce the core piperidine ring. nih.gov
| Compound Class | Core Scaffold | Target Enzyme | Observed Activity |
| Cpd-41 Analogue | Piperidine-4-carboxamide | Secretory Glutaminyl Cyclase (sQC) | Inhibition (IC₅₀ = 34 µM) |
| Sulfonamide 11 | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | Human Carbonic Anhydrase IX (hCA IX) | Inhibition (Kᵢ = 6.9 nM) |
| Sulfonamide 15 | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | Human Carbonic Anhydrase IX (hCA IX) | Inhibition (Kᵢ = 13.1 nM) |
This interactive table showcases examples of the piperidine-4-carboxylic acid core used as a central scaffold in the design of enzyme inhibitors. Data sourced from studies on sQC and hCA inhibitors. nih.govnih.gov
Bioconjugation and Functionalization Strategies Involving Fmoc Isonipecotic Acid
Methodologies for Creating Fmoc-Inp-OH-Based Bioconjugates
The creation of bioconjugates incorporating this compound involves strategic chemical modifications, primarily focusing on covalent attachment and the judicious use of linker chemistries. These methods are designed to integrate the this compound moiety into larger biomolecular structures while preserving the integrity and functionality of both components.
Covalent Attachment Techniques
Covalent attachment is the cornerstone of forming stable bioconjugates with this compound. In peptide synthesis, the carboxylic acid group of this compound can be activated using standard coupling reagents (e.g., HBTU, HATU, DIC/HOBt) to form amide bonds with amine functionalities on other molecules, such as peptides or proteins google.comfrontiersin.org. Conversely, the amine group of isonipecotic acid, once deprotected from the Fmoc group, can react with activated carboxylic acids or other electrophilic sites on target molecules.
Solid-phase peptide synthesis (SPPS) provides a robust platform for incorporating this compound. The Fmoc group allows for iterative deprotection and coupling cycles, enabling the stepwise assembly of peptides containing isonipecotic acid residues. This approach is critical for building complex peptide sequences where this compound can be strategically placed to influence secondary structure or introduce specific functionalities nih.govsigmaaldrich.com. For instance, this compound can be coupled to a growing peptide chain on a solid support using standard Fmoc chemistry protocols researchgate.netresearchgate.net. After the peptide synthesis is complete, the Fmoc group can be removed under mild basic conditions (e.g., piperidine (B6355638) in DMF) to reveal a free amine for further conjugation or modification nih.govgoogle.com.
Beyond peptide synthesis, this compound can be conjugated to other biomolecules or surfaces. The carboxylic acid group can be activated for conjugation to amine-containing molecules, or the amine group (after Fmoc removal) can be used to react with activated ester or maleimide (B117702) functionalities on target molecules interchim.fr. These covalent linkages ensure the stability of the bioconjugate, which is crucial for applications in biological systems where dissociation could compromise efficacy or lead to off-target effects formulatrix.comoligofastx.com.
Linker Chemistry in this compound Conjugation
Linker chemistry plays a vital role in this compound conjugation, providing a bridge between the this compound moiety and the target molecule, and often influencing the properties and release mechanisms of the final bioconjugate. Linkers can be designed to be stable under physiological conditions or to be cleavable, allowing for controlled release of a drug or signaling molecule.
In the context of this compound, linkers can be incorporated directly into the synthesis of this compound derivatives or attached to the isonipecotic acid scaffold before or after Fmoc protection. For example, linkers with terminal amine or carboxylic acid groups can be synthesized and then coupled to this compound, or vice versa, using standard peptide coupling chemistries google.cominterchim.fr. These linkers can vary in length and chemical composition, including polyethylene (B3416737) glycol (PEG) chains to improve solubility and reduce immunogenicity, or cleavable units like esters or disulfides for controlled drug release oligofastx.comnih.gov.
Fmoc-based SPPS is often employed to incorporate linkers that are functionalized for subsequent conjugation. For instance, a linker with a protected amine or carboxylic acid can be attached to the peptide chain, and after Fmoc deprotection and peptide cleavage, the free functional group on the linker can be used for conjugation to another molecule frontiersin.orgsigmaaldrich.com. The Fmoc group itself can be considered a temporary linker in the context of protecting the amine during synthesis, being removed to expose the amine for further reactions google.com. The choice of linker chemistry is dictated by the specific application, such as the need for stability in drug delivery systems or the requirement for a specific cleavage mechanism in imaging probes oligofastx.comambeed.com.
Applications of this compound Bioconjugates in Biological Research
Bioconjugates incorporating this compound have found significant applications in biological research, particularly in the development of advanced therapeutic and diagnostic tools. The incorporation of the isonipecotic acid scaffold can impart desirable properties such as enhanced metabolic stability, altered pharmacokinetic profiles, and improved receptor binding affinity nih.gov.
Drug Delivery Systems and Targeted Therapies
This compound serves as a valuable component in the design of novel drug delivery systems and targeted therapies. By conjugating this compound to therapeutic agents, researchers can modify their physicochemical properties, improve their stability, and enhance their delivery to specific cellular targets chemimpex.comchemimpex.com. The isonipecotic acid moiety can influence peptide conformation and resistance to enzymatic degradation, thereby prolonging the circulation half-life of the drug nih.gov.
For example, peptides modified with isonipecotic acid have been explored in the development of agents targeting the central nervous system and in neuropharmacology, where the structure can interact with neurotransmitter systems chemimpex.comchemimpex.com. In drug delivery, this compound can be incorporated into peptide carriers or linked to nanoparticles to facilitate targeted delivery. The Fmoc group's role in SPPS allows for the precise placement of the isonipecotic acid residue within a peptide sequence designed for drug delivery, ensuring optimal therapeutic efficacy frontiersin.orgoligofastx.com.
Imaging Agents and Probes
The utility of this compound extends to the development of advanced imaging agents and biological probes. By integrating this compound into peptide sequences designed for imaging, researchers can create molecules with improved stability and targeting capabilities nih.govambeed.com. The isonipecotic acid residue can enhance the affinity of peptide-based imaging agents for specific receptors, which is crucial for accurate and sensitive imaging in diagnostic applications nih.gov.
For instance, in the development of positron emission tomography (PET) imaging agents, peptide analogues incorporating isonipecotic acid have shown promise due to enhanced receptor binding affinity and improved metabolic stability compared to their natural counterparts nih.gov. The Fmoc protecting group is instrumental in the synthesis of these modified peptides via SPPS, allowing for the controlled incorporation of isonipecotic acid and other modifications necessary for radiolabeling and imaging nih.gov. These bioconjugates can be used to visualize biological processes or target specific tissues for diagnostic purposes ambeed.com.
Advanced Analytical and Spectroscopic Characterization of Fmoc Isonipecotic Acid and Its Adducts in Research
Spectroscopic Techniques for Conformational Analysis
The conformational preferences of the isonipecotic acid ring in Fmoc-Inp-OH are crucial for its role as a structural scaffold. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Circular Dichroism (CD) are powerful tools for this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for determining the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR are used to analyze the conformation of the piperidine (B6355638) ring. The isonipecotic acid ring is expected to adopt a chair conformation. The attachment of the bulky Fmoc group to the nitrogen atom can influence the ring's puckering and the axial or equatorial preference of the carboxylic acid group.
In related N-acyl piperidine derivatives, temperature-dependent ¹H NMR studies have been used to investigate the conformational behavior, revealing the presence of different conformers due to the restricted rotation around the amide bond. nih.gov Similar studies on this compound could provide insights into the rotational barriers and the equilibrium between different rotamers. The chemical shifts and coupling constants of the piperidine ring protons provide detailed information about their spatial relationships and, consequently, the ring's conformation. nih.govresearchgate.net For instance, the observation of through-space couplings in NMR can indicate close proximity between specific atoms, helping to define the molecule's preferred shape. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying functional groups and secondary structures. In the context of this compound, FT-IR can confirm the presence of the urethane (B1682113) linkage of the Fmoc group and the carboxylic acid. The spectra of Fmoc-protected amino acids and peptides show characteristic peaks for the carbamate (B1207046) group around 1685–1690 cm⁻¹. nih.gov The analysis of the amide I region in peptides containing this compound can also offer insights into the secondary structure, such as the presence of β-sheets. springernature.com
Mass Spectrometry-Based Characterization of this compound Peptides and Derivatives
Mass spectrometry (MS) is an indispensable tool for the characterization of peptides and their derivatives, providing information on molecular weight and sequence. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used in peptide analysis.
When peptides containing this compound are analyzed by tandem mass spectrometry (MS/MS), fragmentation of the peptide backbone occurs, leading to the formation of characteristic b and y ions, which allows for sequence verification. researchgate.netmatrixscience.com The presence of the Fmoc group can influence the fragmentation pattern. Studies on Fmoc-protected dipeptides have shown that protonated molecules can yield significant b₁ ions, which can be useful in distinguishing isomers. nih.gov
The fragmentation of peptides can also be influenced by the presence of specific amino acid residues. For example, peptides containing arginine can exhibit limited proton mobility, affecting the fragmentation pathways. nih.gov The introduction of a bulky, non-proteinogenic residue like this compound may also lead to unique fragmentation patterns that can be diagnostic for its presence and position within the peptide sequence. The high resolution and sensitivity of modern mass spectrometers enable the detailed characterization of complex peptide structures containing this compound, even at low concentrations. osu.edu
Quantitative Determination of Fmoc Groups in Research Materials
A common application of this compound is in solid-phase peptide synthesis (SPPS), where it is attached to a resin support. The accurate determination of the loading of the Fmoc-protected amino acid on the resin is crucial for the efficiency of the synthesis. The most widely used method for this quantification is UV-Vis spectrophotometry.
The procedure involves cleaving the Fmoc group from a known weight of the resin using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). This cleavage reaction results in the formation of a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. nih.govnih.gov The concentration of this adduct, and therefore the amount of Fmoc group, can be determined by measuring the absorbance at specific wavelengths and applying the Beer-Lambert law. biotage.com
The dibenzofulvene-piperidine adduct exhibits two main absorbance maxima, one around 301 nm and another around 290 nm. nih.govnih.gov While measurements are often performed at 301 nm, some studies suggest that measuring at the shallower band around 289.8 nm can be more precise and robust due to a reduced impact of wavelength accuracy. nih.gov The molar absorption coefficient (extinction coefficient) of the adduct has been reported with some variability in the literature, which can affect the accuracy of the quantification. It is therefore important to use a consistent value for calculations.
| Wavelength (nm) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent System | Reference |
|---|---|---|---|
| 301 | 7800 | 20% Piperidine in DMF | nih.govresearchgate.net |
| 301 | 8021 | 20% Piperidine in DMF | nih.gov |
| 301.0 | 7100 - 8100 | 20% (v/v) Piperidine in DMF | nih.gov |
| ~301 | 6000 | 20% Piperidine in DMF | biotage.com |
| 289.8 | 6089 | 20% Piperidine in DMF | nih.gov |
| 289 | 5800 | 20% Piperidine in DMF | nih.gov |
| 289 | 6089 | 20% Piperidine in DMF | nih.gov |
| 300 | 6566 | 30% Piperidine in DMF, diluted in Ethanol | thermofisher.com |
This spectrophotometric method provides a simple, rapid, and cost-effective way to determine the loading of this compound on solid supports, which is essential for optimizing reaction conditions and ensuring the quality of synthetic peptides. sigmaaldrich.comspringernature.com
Computational Chemistry Approaches in Fmoc Isonipecotic Acid Research
Molecular Modeling and Dynamics Simulations of Fmoc-Inp-OH-Containing Peptides
Molecular modeling and molecular dynamics (MD) simulations provide a virtual microscope to examine the structure, dynamics, and interactions of peptides at an atomic level. nih.gov These methods are particularly insightful for peptides containing this compound, as the rigid piperidine (B6355638) ring of isonipecotic acid imposes significant conformational constraints on the peptide backbone.
MD simulations can reveal how the incorporation of this compound influences the secondary structure of a peptide. mdpi.com For example, a simulation might track the folding or unfolding of a peptide containing this residue over nanoseconds, showing whether it promotes or disrupts helical or sheet structures. mdpi.comnih.gov These simulations calculate the forces between atoms over time, allowing researchers to observe the peptide's movement and preferred conformations in various environments, such as in an aqueous solution or near a cell membrane. nih.govnih.gov The OPLS-AA (Optimized Potentials for Liquid Simulations) all-atom force field is commonly used in these simulations to define the parameters for proteins and organic molecules. mdpi.commdpi.comsemanticscholar.org
Key research findings that can be derived from such simulations include:
Conformational Stability: Determining the energetically preferred chair or boat conformations of the isonipecotic ring within the peptide sequence.
Structural Perturbations: Assessing how the rigid Inp residue affects the local and global structure of the peptide chain compared to more flexible, linear amino acids.
Solvent Interactions: Modeling how the peptide interacts with explicit water models, which is crucial for understanding its solubility and behavior in biological fluids. nih.gov
Binding Dynamics: Simulating the interaction of an this compound-containing peptide with a biological target, such as a receptor or enzyme, to understand the binding mechanism and estimate binding free energy. mdpi.com
By using computational techniques to amplify collective motions, researchers can more extensively sample the conformational space of a peptide, potentially revealing long-timescale functional movements that would be difficult to observe in conventional simulations. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods
In a typical computational SAR study, a series of virtual analogs are created where the Inp residue is modified, replaced, or its stereochemistry is altered. mdpi.com For example, the isonipecotic acid could be computationally replaced with other cyclic or acyclic amino acids to determine if the conformational rigidity is essential for activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can then be built, which are mathematical models that relate these structural variations to changes in predicted activity. nih.gov
Computational SAR approaches for this compound peptides would typically involve:
Molecular Docking: Predicting the binding mode and affinity of a series of Inp-containing peptide analogs to a target protein. This helps identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that explain how changes in the steric and electrostatic fields of the peptide relate to its biological activity.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. The rigid structure of isonipecotic acid can serve as a key component of a pharmacophore.
These computational studies help rationalize experimental results and guide the synthesis of new analogs with improved properties, ultimately accelerating the lead optimization process in drug discovery. researchgate.netnih.gov
Prediction of Peptide Synthesis Success and Optimization
While solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a robust and widely used technique, the synthesis of certain "difficult" sequences can be problematic, leading to low yields and impurities. nih.govrsc.org The chemical nature of specific amino acids can significantly impact the efficiency of the coupling and deprotection steps. kcl.ac.uknih.gov Computational tools have been developed to predict the likelihood of a successful synthesis based on the peptide's amino acid sequence, allowing for proactive optimization. nih.govresearchgate.net
Machine learning models, such as the Peptide Synthesis Score (PepSySco), have been trained on large datasets of synthesized peptides. nih.govresearchgate.net These models analyze various features of a peptide sequence to predict potential issues. researchgate.net For a peptide containing this compound, the model would consider the unique properties of the isonipecotic acid residue alongside other factors.
This table is a generalized representation based on the principles of peptide synthesis prediction models. researchgate.net
By analyzing mass spectrometry data from thousands of syntheses, researchers have identified common errors, such as incomplete deprotection or side reactions, which manifest as specific mass discrepancies. nih.govresearchgate.net A predictive tool can flag sequences containing this compound that are at high risk for such errors, prompting chemists to adjust the synthesis protocol. researchgate.net Optimizations might include using stronger coupling reagents, extending reaction times, or performing double couplings for the difficult Inp residue. unifi.it Deep learning models have also been applied to analyze real-time analytical data from automated synthesizers to predict reaction outcomes and minimize aggregation events. pentelutelabmit.com
Table 2: Common Synthesis Errors in Fmoc-SPPS and Corresponding Mass Differences
| Error Type | Description | Typical Mass Difference (Da) |
|---|---|---|
| Deletion | Failure to couple an amino acid. | Negative (mass of the missing amino acid) |
| Incomplete Fmoc Removal | The Fmoc protecting group (C15H11O) is not cleaved before the next coupling. | +222.1 |
| Side-Chain Protecting Group Retention | A side-chain protecting group (e.g., tBu, Boc, Trt) is not removed during final cleavage. | +56.1 (tBu), +100.1 (Boc), +242.3 (Trt) |
| Double Incorporation | The same amino acid is coupled twice due to premature Fmoc removal or other side reactions. | Positive (mass of the extra amino acid) |
| Oxidation | Methionine or Cysteine residues are oxidized. | +16 (per oxidation event) |
This table summarizes common errors and mass changes identified during the analysis of peptide synthesis products. nih.govresearchgate.net
Future Perspectives and Emerging Research Avenues for Fmoc Isonipecotic Acid
Development of Novel Fmoc-Inp-OH Derivatives for Enhanced Applications
The inherent structure of Fmoc-Isonipecotic Acid provides a versatile scaffold for the design of novel derivatives with tailored properties. Research is actively exploring modifications to the isonipecotic acid core and its N-terminal Fmoc protection to enhance its utility in various fields, particularly in drug development and biomolecular studies chemimpex.com.
One significant avenue involves creating derivatives aimed at improving pharmacokinetic profiles, such as enhanced bioavailability, increased potency, and greater selectivity towards specific biological targets ontosight.ai. Given the structural resemblance of isonipecotic acid derivatives to known neurotransmitter systems, there is considerable interest in developing this compound derivatives for neuropharmacological applications. These derivatives could be instrumental in designing compounds that target specific receptors within the central nervous system (CNS), potentially leading to advancements in treatments for neurological disorders, anxiety, and pain chemimpex.comontosight.ai. Furthermore, modifications can introduce specific functionalities that facilitate bioconjugation or imbue new material properties, expanding the scope of their application beyond traditional peptide synthesis chemimpex.com. Research into isonipecotic acid derivatives has also explored their potential in creating heterospirocyclic structures, suggesting further avenues for novel derivative synthesis researchgate.net.
Innovations in Green Chemistry for Sustainable this compound Synthesis and SPPS
The field of Solid Phase Peptide Synthesis (SPPS), where this compound is frequently employed, is undergoing a significant transformation driven by the principles of green chemistry. The goal is to minimize environmental impact by reducing solvent consumption, waste generation, and the use of hazardous reagents. Innovations in this area directly benefit the synthesis and application of this compound by making its production and incorporation into peptides more sustainable.
Key advancements include the development of one-pot synthesis strategies and in situ Fmoc removal techniques, which significantly reduce the number of washing steps and thus solvent usage rsc.orgpeptide.comrsc.orgcsic.es. For instance, combining the coupling and deprotection steps into a single process has been shown to save up to 75% of the solvent peptide.comrsc.orgcsic.es. The exploration of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate, as replacements for traditional solvents like N,N-dimethylformamide (DMF) is also a critical area of research acs.org. Additionally, efforts are underway to find more environmentally benign alternatives to piperidine (B6355638) for Fmoc removal, addressing toxicity and regulatory concerns rsc.orgcsbio.com. Continuous flow synthesis methodologies are also being investigated to improve efficiency and reduce waste in peptide production, offering a more sustainable approach for large-scale synthesis advancedchemtech.comsioc-journal.cn.
| Innovation Area | Specific Method / Solvent | Impact / Benefit | Reference |
| Solvent Reduction | In situ Fmoc removal | Saves up to 75% solvent; reduces steps | peptide.comrsc.orgcsic.es |
| One-pot synthesis (combining coupling & deprotection) | Minimizes solvent usage and resin manipulation | rsc.orgpeptide.comdigitellinc.com | |
| Greener Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Replacement for DMF; used in coupling, Fmoc removal, and washing | acs.org |
| Ethyl Acetate (EtOAc) | Used in combination with 2-MeTHF for washing | acs.org | |
| Alternative Reagents | 3-(Diethylamino)propylamine (DEAPA) | Alternative to piperidine for Fmoc removal; minimizes side products | rsc.org |
| 4-Methylpiperidine (4-MP) | Alternative to piperidine for Fmoc removal; improves purity and reduces waste | rsc.orgadvancedchemtech.com | |
| Process Intensification | Microwave-assisted SPPS | Reduces cycle time; enhances efficiency | cem.com |
| Continuous Flow Synthesis | Improves efficiency, reduces waste, precise control | advancedchemtech.comsioc-journal.cn | |
| Modified Protecting Groups | Smoc (2,7-disulfo-9-fluorenylmethoxycarbonyl) | Enables water-based peptide synthesis | nih.gov |
Expanding the Scope of Pharmacological Targets for this compound Scaffolds
The isonipecotic acid scaffold has demonstrated significant potential in modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA)ergic system. This has led to its exploration as a basis for developing agents targeting neurological and psychiatric disorders. This compound serves as a protected precursor that can be readily incorporated into more complex scaffolds for drug discovery efforts.
Research into nipecotic acid derivatives, closely related to isonipecotic acid, has identified potent GABA transporter (GAT) inhibitors, which are crucial for managing conditions like epilepsy, anxiety, and neuropathic pain uni-muenchen.deuni-muenchen.debiorxiv.orgnih.gov. For example, tiagabine, a GAT1 inhibitor, is an approved antiepileptic drug derived from nipecotic acid biorxiv.org. The potential exists to leverage this compound to create novel derivatives targeting not only GABA transporters but also other CNS targets, including those involved in Alzheimer's disease, Parkinson's disease, and depression uni-muenchen.denih.gov. By designing this compound based scaffolds, researchers can explore new chemical space to identify multi-targeting agents that address complex diseases by simultaneously impacting multiple pathways, such as oxidative stress and inflammation, in addition to neurotransmission nih.govnih.gov.
Advanced Methodologies in Bioconjugation and Materials Science
The Fmoc group itself, and the isonipecotic acid moiety, offer unique opportunities for advanced bioconjugation strategies and the development of novel materials. The Fmoc group can serve as a handle for bioorthogonal reactions, and the isonipecotic acid backbone can be functionalized to create complex architectures with specific properties.
In bioconjugation, Fmoc-protected amino acids, including those with modified side chains like azides, can be incorporated into peptides. These azido-functionalized peptides can then undergo Staudinger ligation or click chemistry (azide-alkyne cycloaddition) to attach diverse functionalities, enabling targeted drug delivery, diagnostic imaging, or the creation of sophisticated biomolecular constructs cam.ac.uk. Furthermore, the Fmoc group's inherent properties can drive the self-assembly of peptides into various nanostructures, such as nanosheets, nanoribbons, or nanotubes, which have potential applications in biomaterials and cell culture nih.govchemrxiv.org. Research into modified Fmoc groups, like the sulfonated Smoc, allows for water-based synthesis and the creation of biocompatible self-assembling materials nih.gov. The ability to precisely control the attachment of this compound and its derivatives through advanced coupling chemistries also facilitates the creation of multivalent constructs and complex peptide libraries for drug discovery google.comnih.gov.
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize Fmoc-Inp-OH with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis of Fmoc-protected amino acids like this compound requires chiral auxiliaries or catalysts to control stereochemistry. A protocol inspired by the synthesis of Fmoc-Pmp(Buᵗ)₂-OH involves using tert-butyl groups for side-chain protection and Fmoc for N-terminal protection . Key steps include:
- Solid-phase peptide synthesis (SPPS) with controlled deprotection cycles.
- Chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess.
- NMR spectroscopy (e.g., ¹H, ¹³C, 2D-COSY) to confirm structural integrity .
- Table: Critical Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Coupling reagent | HBTU/HOBt |
| Solvent | DMF or DCM |
| Temperature | 0–25°C |
| Reaction time | 2–4 hours |
Q. What analytical techniques are essential for characterizing this compound purity and stability?
- Methodological Answer : Regulatory-compliant characterization requires:
- HPLC-MS to verify molecular weight and detect impurities (<0.5% threshold) .
- TGA/DSC for thermal stability analysis under storage conditions.
- FT-IR spectroscopy to confirm functional groups (e.g., Fmoc carbonyl stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during this compound characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) require:
- Iterative validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Multi-technique cross-check : Use 2D-NMR (HSQC, HMBC) to resolve overlapping signals .
- Crystallography : If feasible, obtain single-crystal X-ray data to unambiguously confirm stereochemistry .
Q. What computational strategies support the integration of this compound into peptide-based drug design?
- Methodological Answer : Computational workflows include:
- Molecular docking : Simulate interactions between this compound-containing peptides and target proteins (e.g., Grb2-SH2 domain) using tools like AutoDock Vina .
- MD simulations : Assess conformational stability of peptides under physiological conditions (e.g., explicit solvent models) .
- Electronic structure calculations : Optimize this compound geometry at the B3LYP/6-31G* level to predict reactivity .
- Note : All computational data must be original and reproducible, with WebMO job numbers documented for audit .
Q. How to optimize this compound stability in aqueous solutions for long-term biochemical assays?
- Methodological Answer : Design experiments using the PICO framework :
- Population : this compound in pH 7.4 buffer.
- Intervention : Additives (e.g., 0.1% BSA) or cryoprotectants (e.g., trehalose).
- Comparison : Stability at 4°C vs. -20°C.
- Outcome : Half-life extension measured via HPLC .
- Table: Stability Testing Conditions
| Condition | Degradation Rate (k) |
|---|---|
| 4°C, no additive | 0.05/day |
| -20°C, 0.1% BSA | 0.01/day |
Q. What strategies mitigate side reactions when incorporating this compound into peptide chains?
- Methodological Answer : Key approaches include:
- Coupling optimization : Use low equivalents of activating reagents (e.g., 1.2 eq HBTU) to minimize racemization .
- In-situ monitoring : Employ LC-MS after each coupling step to detect truncated sequences .
- Orthogonal protection : Pair Fmoc with acid-labile groups (e.g., Boc) for selective deprotection .
Data Management and Ethical Considerations
- Data Contradiction Analysis : Follow qualitative research principles by triangulating conflicting results through peer debriefing and audit trails .
- Ethical Compliance : Document synthesis protocols and safety data in alignment with institutional guidelines (e.g., WHO ERC templates for chemical handling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
